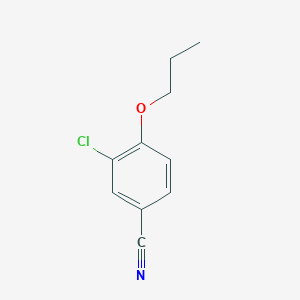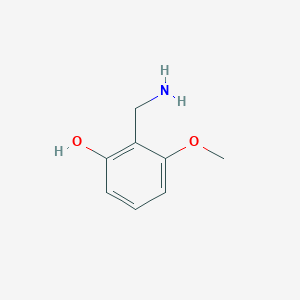
2-(Aminomethyl)-3-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(aminomethyl)-3-methoxy- is an organic compound characterized by a phenolic structure with an aminomethyl group at the second position and a methoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-(aminomethyl)-3-methoxy- can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)phenol with methoxy-containing reagents under controlled conditions. For instance, the reaction can be carried out using methoxybenzene derivatives in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 2-(aminomethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(aminomethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of Phenol, 2-(aminomethyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. Additionally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring.
2-(Aminomethyl)phenol: Similar structure but lacks the methoxy group.
3-Methoxyphenol: Contains a methoxy group but lacks the aminomethyl group.
Uniqueness: Phenol, 2-(aminomethyl)-3-methoxy- is unique due to the presence of both aminomethyl and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
822520-00-3 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-methoxyphenol |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,10H,5,9H2,1H3 |
InChI-Schlüssel |
FLSOMGPWKREWBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
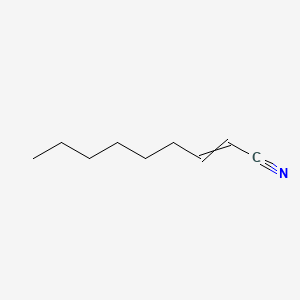
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)


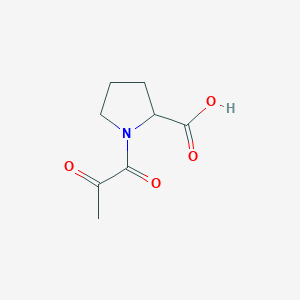


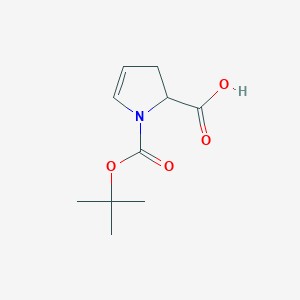
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)


